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molecular formula C9H9B B1330259 (3-Bromoprop-1-en-2-yl)benzene CAS No. 3360-54-1

(3-Bromoprop-1-en-2-yl)benzene

Cat. No. B1330259
M. Wt: 197.07 g/mol
InChI Key: RMMHOFFPGKSRDI-UHFFFAOYSA-N
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Patent
US08039460B2

Procedure details

N-Bromosuccinimide (52.0 g, 292 mmol) and benzoylperoxide (2.0 g, 8.0 mmol) were added to a solution of isopropenylbenzene (82.0 g, 694 mmol) in carbon tetrachloride (200 mL). The reaction mixture was heated to reflux. After 18 h, additional N-bromosuccinimide (30.0 g, 168 mmol) was added. After 18 h, the mixture was allowed to cool to ambient temperature and the solid in the mixture was filtered off. The filtrate was concentrated and purified by vacuum distillation (95-120° C., 10 torr). The isolated mixture was purified by silica gel chromatography (100% hexanes) to give the title compound.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:27]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)([CH3:29])=[CH2:28]>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:28][C:27]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[CH2:29]

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
82 g
Type
reactant
Smiles
C(=C)(C)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the solid in the mixture was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation (95-120° C., 10 torr)
CUSTOM
Type
CUSTOM
Details
The isolated mixture was purified by silica gel chromatography (100% hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCC(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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